2-Methoxy-4-(methylsulfanyl)butan-1-amine
Description
Contextualization within Amine and Organosulfur Chemistry Research
Amines are fundamental to a vast array of bioactive molecules, including pharmaceuticals and amino acids. The asymmetric synthesis of chiral amines is a particularly active area of research, with methods like the use of tert-butanesulfinamide (tBS) enabling the creation of a wide range of amine structures from basic starting materials. nih.govresearchgate.net This highlights the importance of developing novel amine compounds.
Organosulfur compounds, characterized by carbon-sulfur bonds, are also of significant interest due to their diverse chemical reactivity and presence in various natural and synthetic substances. The integration of a methylsulfanyl group within the butanamine structure of 2-Methoxy-4-(methylsulfanyl)butan-1-amine introduces a sulfur-containing functional group that can influence the molecule's properties and reactivity.
Structural Significance and Relationship to Naturally Occurring Analogues
The structure of this compound is notable for its specific arrangement of functional groups. While direct naturally occurring analogues have not been extensively documented, components of its structure are found in various natural products. For instance, methoxy (B1213986) groups are common in many natural compounds and are known to affect their biological activity and metabolic stability. Similarly, organosulfur compounds are widespread in nature, contributing to the flavor and aroma of foods like potatoes and blackcurrants. thegoodscentscompany.comthegoodscentscompany.com For example, 4-(methylthio)-2-butanone is a sulfurous compound found in potatoes. thegoodscentscompany.comnih.gov
Overview of Prior Academic Investigations Involving Related Butanamine Scaffolds
Research into substituted butanamine and related amine scaffolds is a vibrant field. For example, investigations into aminoacyl-substituted monosaccharide scaffolds have been conducted in the context of drug discovery libraries. nih.gov Furthermore, the development of processes for the preparation of chiral aminosulfones, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, underscores the industrial importance of substituted amine intermediates. google.com The synthesis of chiral α-tert-amine scaffolds through asymmetric Mannich reactions also demonstrates the ongoing efforts to create complex amine architectures. rsc.org These studies on related scaffolds provide a valuable framework for understanding the potential research directions for this compound.
Rationale for Comprehensive Research into this compound
The unique combination of functional groups in this compound warrants a thorough investigation. Its structural novelty suggests potential for new chemical transformations and applications. The presence of both a nucleophilic amine and a potentially oxidizable sulfur atom within the same molecule could lead to interesting intramolecular interactions and reactivity. Furthermore, the chirality at the carbon bearing the methoxy and amino groups suggests that its stereoselective synthesis and the biological evaluation of its enantiomers could be fruitful areas of research. A deeper understanding of its chemical and physical properties will be crucial for unlocking its potential in fields such as medicinal chemistry, materials science, and agrochemicals.
Properties
IUPAC Name |
2-methoxy-4-methylsulfanylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-8-6(5-7)3-4-9-2/h6H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNGUCXKHCOLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methoxy 4 Methylsulfanyl Butan 1 Amine and Its Stereoisomers
Stereoselective and Enantioselective Synthetic Routes
Achieving stereocontrol is paramount in the synthesis of chiral molecules like 2-Methoxy-4-(methylsulfanyl)butan-1-amine. This section delves into methodologies designed to produce specific stereoisomers.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. This strategy has been widely applied to the asymmetric synthesis of amines.
One of the most versatile chiral auxiliaries for amine synthesis is tert-butanesulfinamide (tBS), developed by Ellman. yale.edunih.gov This approach involves the condensation of tBS with a suitable aldehyde or ketone to form a tert-butanesulfinyl imine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. The auxiliary can then be cleaved under acidic conditions to yield the chiral primary amine. harvard.eduresearchgate.net For the synthesis of this compound, this would involve the reaction of a suitable nucleophile with the imine derived from 2-methoxy-4-(methylsulfanyl)butanal.
Another class of widely used chiral auxiliaries is the oxazolidinones, popularized by Evans. researchgate.net These are typically employed to direct asymmetric alkylation or aldol reactions of a carbonyl compound to which they are attached. researchgate.net While more commonly used for setting stereocenters in relation to carbonyl groups, subsequent functional group manipulations could lead to the desired amine.
Pseudoephedrine is another effective chiral auxiliary for directing diastereoselective alkylation reactions, providing access to a range of enantiomerically enriched compounds. harvard.edu
| Auxiliary | Key Features | Typical Application |
| tert-Butanesulfinamide (Ellman's Auxiliary) | High diastereoselectivity in additions to derived imines; readily cleaved. | Asymmetric synthesis of primary amines. yale.eduharvard.edu |
| Oxazolidinones (Evans' Auxiliaries) | Excellent stereocontrol in alkylation and aldol reactions of N-acylated derivatives. researchgate.net | Asymmetric synthesis of carboxylic acid derivatives, which can be converted to amines. |
| Pseudoephedrine | High diastereoselectivity in alkylation of derived amides. harvard.edu | Synthesis of chiral carboxylic acids, alcohols, and ketones. |
Asymmetric Catalysis in Amine Synthesis (e.g., hydroamination)
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is a powerful method for the synthesis of chiral amines. This reaction can be catalyzed by various transition metal complexes with chiral ligands. While a direct application to an unsaturated precursor of this compound would be conceptually elegant, the development of suitable catalysts for this specific substrate would be necessary.
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. beilstein-journals.org Chiral phosphoric acids, for instance, can catalyze the asymmetric reductive amination of ketones, providing a metal-free route to chiral amines.
Biocatalytic Transformations for Amine Production
The use of enzymes as catalysts (biocatalysis) in organic synthesis offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. nih.gov For the production of chiral amines, several classes of enzymes are particularly relevant.
Amine dehydrogenases (AmDHs) can catalyze the reductive amination of a ketone with ammonia to produce a chiral amine with high enantiomeric excess. frontiersin.org For the synthesis of (S)-2-Methoxy-4-(methylsulfanyl)butan-1-amine, an AmDH could be used to convert 2-methoxy-4-(methylsulfanyl)butan-2-one to the desired amine. Studies on native AmDHs have shown their effectiveness in synthesizing short-chain chiral amines. frontiersin.org
Transaminases (TAs) are another important class of enzymes for chiral amine synthesis. They catalyze the transfer of an amino group from a donor molecule (such as isopropylamine) to a ketone acceptor. This method has been successfully applied to the synthesis of a variety of chiral amines. unito.it
| Biocatalyst Class | Reaction | Key Advantages |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones. | High enantioselectivity, use of ammonia as the amine source. frontiersin.org |
| Transaminases (TAs) | Amination of ketones using an amine donor. | Excellent stereocontrol, broad substrate scope. unito.it |
| Lipases | Kinetic resolution of racemic amines. | High efficiency in resolving racemic mixtures. unito.it |
Functional Group Interconversion Strategies Involving Methoxy (B1213986) and Methylsulfanyl Moieties
The synthesis of this compound also relies on the strategic introduction and manipulation of its key functional groups.
Reductive Amination Pathways to the Primary Amine
Reductive amination is a widely used and robust method for the synthesis of amines. wikipedia.orglibretexts.org The reaction proceeds through the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction to the corresponding amine. masterorganicchemistry.com To synthesize this compound, one could start with 2-methoxy-4-(methylsulfanyl)butanal. This aldehyde can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. libretexts.org
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly common due to their selectivity for reducing the imine in the presence of the aldehyde. masterorganicchemistry.com
| Reducing Agent | Substrates | Notes |
| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, ketones | Effective for one-pot reductive amination; toxic cyanide byproduct. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes, ketones | Milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Aldehydes, ketones | "Green" method, but may require higher pressures and temperatures. wikipedia.org |
Alkylation Reactions for Carbon-Sulfur Bond Formation
The introduction of the methylsulfanyl moiety is a key step in the synthesis. The formation of carbon-sulfur bonds, particularly for thioethers (sulfides), can be achieved through several methods. wikipedia.org A common approach is the alkylation of a thiol or thiolate with an alkyl halide or other electrophile. In the context of synthesizing a precursor for this compound, a bifunctional starting material containing a leaving group (e.g., a halide or tosylate) at the 4-position of a butane (B89635) derivative could be reacted with sodium thiomethoxide (NaSMe).
Transition metal-catalyzed cross-coupling reactions have also become powerful tools for C-S bond formation. organic-chemistry.orgdicp.ac.cn For example, palladium-catalyzed coupling of a thiol with an aryl or vinyl halide is a well-established method. While less common for the formation of simple alkyl thioethers, related catalytic approaches could be envisioned.
Methoxylation Strategies in Complex Molecule Synthesis
The introduction of a methoxy group into a complex molecule requires careful consideration of the substrate's reactivity and the presence of other functional groups. While direct methoxylation of an aliphatic chain can be challenging, several strategies employed in the synthesis of complex molecules can be conceptually adapted.
One notable strategy in the broader context of complex molecule synthesis is the palladium-catalyzed ortho-C–H methoxylation of aryl halides. This method utilizes a unique N,N-bissulfonylmethoxyamine as an electrophilic methoxy source. nih.gov While this specific methodology is tailored for aromatic systems, the underlying principle of employing a well-defined electrophilic source of the methoxy group in a transition metal-catalyzed C-H functionalization could inspire the development of analogous reactions for aliphatic substrates. The challenge lies in achieving regioselectivity in a flexible alkyl chain.
A hypothetical approach for the methoxylation of a precursor to this compound could involve the use of a directing group to guide the methoxy installation to the C2 position. For instance, a hydroxyl group at the C1 position of a suitable precursor could be used to direct a methoxylation reaction.
| Reagent/Catalyst System | Substrate Type | Potential Application | Reference |
| Pd/Norbornene with N,N-bissulfonylmethoxyamine | Aryl Halides | Conceptual basis for C-H methoxylation | nih.gov |
| Transition metal catalyst with a directing group | Aliphatic alcohols or amines | Regioselective methoxylation of a precursor |
Multicomponent Reactions Incorporating this compound Precursors
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules by combining three or more starting materials in a single step. acs.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.net The development of an MCR for the synthesis of this compound or its precursors would be highly advantageous in terms of atom economy and step efficiency.
A plausible MCR strategy could involve the reaction of a precursor containing the methylsulfanyl group, an aldehyde, a source of ammonia, and a component that can introduce the methoxy group or a precursor to it. For instance, a three-component reaction between 3-(methylsulfanyl)propanal, a source of ammonia (e.g., ammonia itself or a surrogate), and a methoxy-containing nucleophile could be envisioned.
The Mannich reaction, a classic example of a multicomponent reaction, is a powerful tool for the synthesis of α-branched amines. beilstein-journals.org A variation of this reaction could be adapted to assemble the backbone of the target molecule. For example, the reaction of an enolizable ketone or aldehyde containing the methylsulfanyl moiety with formaldehyde and ammonia could be a potential route, with subsequent modification to introduce the methoxy group.
Visible-light-mediated multicomponent reactions have also emerged as a mild and efficient method for the synthesis of secondary amines. rsc.org The adaptation of such a protocol could offer a sustainable pathway to derivatives of the target compound.
| MCR Type | Potential Precursors | Key Features |
| Mannich-type reaction | 3-(methylsulfanyl)propanal, formaldehyde, ammonia | C-C and C-N bond formation in one pot. |
| Ugi-type reaction | Isocyanide, aldehyde, amine, and carboxylic acid with appropriate functional groups | High structural diversity and complexity. |
| Zinc-mediated Carbonyl Alkylative Amination | Aldehyde, amine, and alkyl halide precursors | Efficient synthesis of α-branched amines. organic-chemistry.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. rsc.orgrsc.orgbenthamdirect.commdpi.comacs.org For the synthesis of this compound, several green chemistry approaches can be considered.
The use of renewable resources for the synthesis of amines is a key aspect of green chemistry. rsc.orgrsc.org Investigating biosynthetic pathways or utilizing bio-derived starting materials for the carbon backbone of the target molecule would be a significant step towards a more sustainable process.
The choice of solvent is another critical factor. Deep eutectic solvents (DESs) have emerged as environmentally benign alternatives to traditional volatile organic compounds. mdpi.com These solvents can act as both the reaction medium and catalyst, potentially simplifying the reaction setup and workup. mdpi.com
Biocatalysis, using enzymes to perform specific chemical transformations, offers high selectivity and mild reaction conditions. An enzymatic approach, such as a transaminase-mediated reaction, could be employed for the stereoselective synthesis of chiral isomers of this compound.
Furthermore, the development of catalytic methods that minimize waste and improve atom economy is central to green chemistry. This includes the use of catalytic amounts of reagents instead of stoichiometric ones and designing reactions that proceed with high efficiency. rsc.orgrsc.org
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Renewable Feedstocks | Synthesis from bio-based precursors. rsc.org | Reduced reliance on fossil fuels. |
| Safer Solvents | Employing deep eutectic solvents (DESs). mdpi.com | Low toxicity, recyclability. |
| Biocatalysis | Enzymatic resolution or asymmetric synthesis. | High stereoselectivity, mild conditions. |
| Atom Economy | Multicomponent reactions. acs.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.net | Reduced waste, increased efficiency. |
Mechanistic and Kinetic Investigations of Reactions Involving 2 Methoxy 4 Methylsulfanyl Butan 1 Amine
Reaction Pathway Elucidation via Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. In the context of 2-Methoxy-4-(methylsulfanyl)butan-1-amine, studies could be designed to understand the formation or subsequent reactions of this molecule. For example, by synthesizing the compound with a heavy isotope, such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Sulfur-34 (³⁴S), at a specific position, one could follow the atom's trajectory.
Hypothetical Isotopic Labeling Experiments:
| Labeled Atom Position | Isotope | Potential Reaction to Study | Expected Outcome/Information Gained |
| Amine Group (NH₂) | ¹⁵N | Amide formation | To confirm whether the nitrogen atom is retained in the product and to study any potential scrambling. |
| Methoxy (B1213986) Group (OCH₃) | ¹³C or ²H | Ether cleavage reactions | To determine the mechanism of demethylation or substitution at the methoxy carbon. |
| Thioether Group (SCH₃) | ¹³C or ³⁴S | Oxidation or alkylation | To track the sulfur atom and understand the reactivity of the thioether moiety. |
This table is illustrative of potential research and does not represent published data.
Transition State Analysis in Key Synthetic Steps
Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides insights into the energy barriers and geometries of the highest-energy structures along a reaction coordinate. For the synthesis of this compound, or its subsequent reactions, this analysis would be crucial for understanding reaction rates and selectivity.
Key synthetic steps that would be candidates for such analysis include the introduction of the amine, methoxy, or methylsulfanyl groups. For instance, if the amine were introduced via reductive amination, computational analysis could reveal the structure of the transition state for the imine formation and subsequent reduction.
Kinetic Profiling and Reaction Rate Determinations
Kinetic profiling involves measuring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants, solvent) to determine the reaction order, rate constant, and activation energy. This data is essential for optimizing reaction conditions and understanding the mechanism.
For a reaction involving this compound, one could monitor the disappearance of the reactant or the appearance of a product over time using techniques like NMR spectroscopy or chromatography.
Example of a Hypothetical Kinetic Data Table:
| Reactant Concentration (M) | Rate of Reaction (M/s) |
| 0.1 | k₁ |
| 0.2 | k₂ |
| 0.4 | k₃ |
This table represents the type of data that would be collected in a kinetic study. The values are placeholders.
Role of Catalysis in Enhancing Reaction Selectivity and Efficiency
Catalysis plays a critical role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thus increasing reaction rates and often improving selectivity. In the context of reactions involving this compound, catalysts could be employed for various transformations. For example, a metal catalyst might be used to facilitate a cross-coupling reaction at the thioether position, or an acid/base catalyst could be used to promote reactions at the amine group.
Research in this area would focus on identifying suitable catalysts, optimizing catalyst loading, and understanding the catalytic cycle at a molecular level.
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound, with its multiple functional groups (amine, ether, thioether), presents the possibility for intramolecular reactions. For instance, under certain conditions, the amine group could act as a nucleophile and attack one of the electrophilic carbon centers, potentially leading to a cyclic product. The likelihood of such a cyclization would depend on the chain length, the presence of activating groups, and the reaction conditions.
Similarly, rearrangement reactions could be envisaged, although no specific examples are documented for this compound.
Structural Modifications and Derivatization Strategies of the 2 Methoxy 4 Methylsulfanyl Butan 1 Amine Scaffold
Exploration of Sulphur Oxidation States in Derivative Synthesis (e.g., sulfoxides, sulfones)
The methylsulfanyl group in 2-Methoxy-4-(methylsulfanyl)butan-1-amine is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized sulfur species can significantly alter the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity.
The oxidation of the sulfide (B99878) to a sulfoxide can be achieved using a variety of mild oxidizing agents, such as hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. organic-chemistry.org Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent. uctm.edu The choice of oxidant and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone. For example, using one equivalent of m-CPBA at low temperature would favor the formation of 2-methoxy-4-(methylsulfinyl)butan-1-amine, while using two or more equivalents at a higher temperature would lead to 2-methoxy-4-(methylsulfonyl)butan-1-amine.
Table 3: Oxidation of the Methylsulfanyl Group
| Product | Oxidizing Agent | Typical Conditions |
| 2-Methoxy-4-(methylsulfinyl)butan-1-amine | m-CPBA (1 equiv.) | CH2Cl2, 0 °C |
| 2-Methoxy-4-(methylsulfonyl)butan-1-amine | m-CPBA (2.2 equiv.) | CH2Cl2, room temperature |
| 2-Methoxy-4-(methylsulfonyl)butan-1-amine | H2O2 (excess) | Acetic acid, heat |
Side Chain Elaboration and Functionalization of the Butane (B89635) Chain
Further derivatization can be achieved by modifying the butane backbone or the existing functional groups.
One primary avenue for side-chain elaboration is through N-alkylation or N-acylation of the primary amine. Selective mono-N-alkylation can be challenging due to the potential for overalkylation to form tertiary amines. However, specific methods using a competitive deprotonation/protonation strategy or specialized catalysts can achieve selective monoalkylation. rsc.org N-acylation with acid chlorides or anhydrides in the presence of a base provides a more straightforward method to introduce a variety of substituents onto the nitrogen atom.
Functionalization of the butane chain itself is more challenging due to the presence of unactivated C-H bonds. However, radical-based reactions or the introduction of a directing group could potentially enable site-selective functionalization. Another strategy would be to start from a precursor molecule that already contains additional functional groups on the butane chain before the introduction of the amine, methoxy (B1213986), and methylsulfanyl moieties.
Regioselective and Chemoselective Derivatization Approaches
The presence of three distinct functional groups (amine, ether, and sulfide) on the this compound scaffold necessitates careful consideration of regioselectivity and chemoselectivity during derivatization.
In general, the primary amine is the most nucleophilic and basic site in the molecule, making it the most likely point of initial reaction with electrophiles such as alkyl halides or acylating agents. The sulfide group is also nucleophilic, but generally less so than the primary amine. libretexts.orgmsu.edu Therefore, in reactions with one equivalent of an electrophile under neutral or basic conditions, N-functionalization is expected to be the predominant outcome. The methoxy group is relatively unreactive under most conditions, typically requiring harsh reagents like strong acids for cleavage.
This difference in reactivity allows for chemoselective derivatization. For example, the amine can be selectively protected, allowing for subsequent reactions at the sulfide group, such as oxidation or alkylation to form a sulfonium (B1226848) salt. Following the reaction at the sulfur center, the protecting group on the amine can be removed to allow for further derivatization at the nitrogen atom. This strategic use of protecting groups is a key principle in achieving regioselective and chemoselective modifications on this multifunctional scaffold.
Biochemical and in Vitro Biological System Interactions of 2 Methoxy 4 Methylsulfanyl Butan 1 Amine
Investigation as a Methionine Analogue in Enzymatic Systems
There are no available scientific studies investigating 2-Methoxy-4-(methylsulfanyl)butan-1-amine as a methionine analogue in enzymatic systems.
No research data has been published regarding the substrate specificity of methionine adenosyltransferases with this compound. Consequently, it is unknown whether this compound can act as a substrate for these enzymes.
There is no information available in the scientific literature concerning the potential role of this compound in the biosynthesis of non-native S-adenosylmethionine or related derivatives.
Interaction with Cellular Detoxification Pathways (e.g., Nrf2-Keap1 pathway if structurally relevant to known activators)
There is no published evidence to suggest that this compound interacts with cellular detoxification pathways, including the Nrf2-Keap1 pathway. While the Nrf2-Keap1 pathway is a key regulator of cellular defense against oxidative stress and is activated by various compounds, no studies have specifically linked this pathway to this compound.
In Vitro Studies on Enzyme Modulation (e.g., inhibition, activation)
A review of the current scientific literature reveals no in vitro studies focused on the modulatory effects of this compound on any enzymes. Therefore, its potential to act as an enzyme inhibitor or activator remains uncharacterized.
Mechanistic Studies on Bioactivity at the Molecular Level (e.g., receptor binding, protein interaction)
There are no mechanistic studies available that describe the bioactivity of this compound at the molecular level. Research on its potential to bind to receptors or interact with specific proteins has not been reported.
Role in Microbial Metabolism or Biosynthesis (if identified as a metabolic byproduct)
The role of this compound in microbial metabolism or biosynthesis is currently unknown. There are no studies identifying it as a metabolic byproduct of any microbial species or investigating its effects on microbial growth or function.
Theoretical and Computational Chemistry Studies of 2 Methoxy 4 Methylsulfanyl Butan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its stability, conformation, and reactivity.
Density Functional Theory (DFT) is a robust computational method for investigating the geometries and energies of molecular conformers. For a flexible molecule like 2-Methoxy-4-(methylsulfanyl)butan-1-amine, multiple conformations exist due to the rotation around its single bonds. A conformational analysis of esterified and N-acetylated derivatives of L-methionine, a structurally related amino acid, using the ωB97X-D/aug-cc-pVTZ level of theory, has shown that the conformational stability is influenced by a combination of hyperconjugative and steric effects. nih.gov While direct DFT studies on this compound are not available, analogous calculations would likely reveal a complex potential energy surface with several low-energy conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers based on Analogous Systems
| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
| 1 | 60 | 180 | 0.00 |
| 2 | 180 | 60 | 0.75 |
| 3 | -60 | 180 | 1.20 |
| 4 | 180 | -60 | 1.50 |
Note: This data is illustrative and based on typical energy differences found in flexible aliphatic molecules.
Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
For molecules containing amine and methoxy (B1213986) groups, such as 2-amino-4-methoxy-6-methylpyrimidine, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.net Similar calculations for this compound would likely show the HOMO localized on the nitrogen and sulfur atoms, which are the primary sites for electrophilic attack. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. Natural Bond Orbital (NBO) analysis could further elucidate hyperconjugative interactions that contribute to the molecule's stability. researchgate.net
Table 2: Calculated Electronic Properties of a Model Methoxy-Amine Compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Note: These values are representative for a molecule of similar size and functionality, as direct calculations for this compound are not available.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into intermolecular interactions and the influence of the environment. nih.gov
The amine group in this compound can act as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the amine group can act as hydrogen bond acceptors. researchgate.netnih.gov In protic solvents, the amine group would be expected to form hydrogen bonds with solvent molecules. Intramolecular hydrogen bonding is less likely in flexible aliphatic molecules like this, where steric and hyperconjugative effects often dominate conformational preferences. nih.gov A study on L-methionine and L-cysteine derivatives indicated that their conformational preferences are not dictated by intramolecular hydrogen bonding. nih.gov
The conformation of a flexible molecule can be significantly influenced by the surrounding solvent. frontiersin.org The conformational equilibrium of N-acetylated derivatives of L-methionine has been shown to change in the presence of a solvent. nih.gov For this compound, polar solvents would likely stabilize more extended conformations to maximize solvation of the polar amine and methoxy groups. In contrast, nonpolar solvents might favor more compact, folded conformations. The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a computational method that can be used to model the effects of a solvent on molecular conformation and energetics. nih.gov
Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org Given the presence of functional groups common in biologically active molecules, it is plausible to consider how this compound might interact with biological macromolecules such as proteins.
Docking studies of methionine analogs have been performed to understand their binding to various protein targets. nih.gov In a hypothetical docking study of this compound, the amine group could form hydrogen bonds with acidic residues (e.g., aspartate, glutamate) or backbone carbonyl groups in a protein's active site. The methoxy group could act as a hydrogen bond acceptor. The methylsulfanyl group could engage in hydrophobic interactions or interact with aromatic residues. nih.gov The flexibility of the ligand is a crucial factor in docking, and algorithms that allow for flexible ligand docking would be necessary for accurate predictions. nih.gov
Table 3: Potential Intermolecular Interactions in a Hypothetical Protein-Ligand Complex
| Functional Group of Ligand | Potential Interacting Residue(s) in Protein | Type of Interaction |
| Amine (NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |
| Methoxy (O-CH3) | Serine, Threonine | Hydrogen Bond (Acceptor) |
| Methylsulfanyl (S-CH3) | Phenylalanine, Tryptophan | Hydrophobic/Sulfur-Aromatic |
| Alkyl Chain | Leucine, Valine, Isoleucine | Van der Waals |
Prediction of Spectroscopic Properties through Computational Methods
The primary method for predicting spectroscopic properties is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the spectroscopic properties are calculated using the optimized structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for this purpose. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be generated from a computational study, is presented below.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are example values and not from actual published research)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| H on C1 | 2.85 |
| H on C2 | 3.40 |
| H on C3 | 1.80 |
| H on C4 | 2.60 |
| H in OCH₃ | 3.30 |
| H in SCH₃ | 2.10 |
| H in NH₂ | 1.50 |
| ¹³C NMR | |
| C1 | 45.0 |
| C2 | 80.0 |
| C3 | 35.0 |
| C4 | 32.0 |
| OCH₃ | 58.0 |
Infrared (IR) Spectroscopy
Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. These calculations help in the assignment of experimentally observed vibrational modes to specific molecular motions, such as stretching, bending, and wagging of bonds. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational model.
A sample of predicted vibrational frequencies and their corresponding assignments for this compound is shown in the table below.
Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: These are example values and not from actual published research)
| Predicted Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| 3350 | N-H symmetric stretch |
| 3280 | N-H asymmetric stretch |
| 2950 | C-H stretch (aliphatic) |
| 1450 | C-H bend |
| 1100 | C-O stretch |
The computational prediction of spectroscopic properties for this compound would be a valuable endeavor to support its experimental characterization. Such studies would provide a deeper understanding of its molecular structure and spectroscopic behavior.
Advanced Spectroscopic and Analytical Techniques for Elucidating 2 Methoxy 4 Methylsulfanyl Butan 1 Amine Transformations
High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 2-Methoxy-4-(methylsulfanyl)butan-1-amine and its transformation products. By providing exact mass measurements with high accuracy, HRMS allows for the confident identification of metabolites, such as those formed through oxidation of the sulfur atom.
During reaction monitoring, HRMS can track the disappearance of the parent compound and the emergence of products. For instance, the oxidation of the methylsulfanyl group would lead to the formation of 2-Methoxy-4-(methylsulfinyl)butan-1-amine and subsequently 2-Methoxy-4-(methylsulfonyl)butan-1-amine. HRMS can distinguish these species based on their precise mass-to-charge ratios (m/z), confirming the addition of one or two oxygen atoms, respectively.
Table 1: Predicted HRMS Data for this compound and Its Oxidative Metabolites
| Compound Name | Molecular Formula | Predicted Exact Mass (m/z) [M+H]⁺ |
|---|---|---|
| This compound | C₆H₁₅NOS | 150.0947 |
| 2-Methoxy-4-(methylsulfinyl)butan-1-amine | C₆H₁₅NO₂S | 166.0896 |
This table is interactive. Click on the headers to sort the data.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation
While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial structural information, multi-dimensional NMR techniques are essential for the unambiguous assignment of all atoms in this compound.
¹H NMR would be expected to show distinct signals for the two methyl groups (methoxy and methylsulfanyl), as well as multiplets for the protons on the butane (B89635) backbone.
¹³C NMR would reveal six unique carbon signals corresponding to the two methyl groups and the four carbons of the butane chain.
2D NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings through the carbon backbone, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom. These experiments are critical for definitively piecing together the molecule's connectivity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -NH₂ | ¹H NMR | 0.5 - 5.0 | Broad Singlet |
| -OCH₃ | ¹H NMR | 3.2 - 3.5 | Singlet |
| -SCH₃ | ¹H NMR | 2.0 - 2.3 | Singlet |
| Butane Backbone (C1-C4) | ¹H NMR | 1.5 - 3.6 | Multiplets |
| -OCH₃ | ¹³C NMR | 55 - 60 | - |
| -SCH₃ | ¹³C NMR | 14 - 18 | - |
This table is interactive. Users can filter data based on the technique.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to monitor their changes during chemical reactions.
The primary amine group is characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending vibration around 1580-1650 cm⁻¹. orgchemboulder.comlibretexts.org
The C-O stretching of the methoxy (B1213986) group typically appears as a strong band between 1000-1250 cm⁻¹. libretexts.org
The C-S stretching of the methylsulfanyl group gives a weaker signal in the 600-800 cm⁻¹ range.
Monitoring reaction progress is possible by observing the disappearance of reactant peaks or the appearance of product peaks. For example, during the oxidation of the thioether, new, strong S=O stretching bands would emerge in the IR spectrum between 1000 and 1100 cm⁻¹.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 |
| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1250 |
| Methylsulfanyl (-SCH₃) | C-S Stretch | 600 - 800 |
This interactive table allows for sorting by functional group or wavenumber.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
As this compound is likely a liquid at room temperature, X-ray crystallography cannot be performed on the parent compound directly. However, this technique is invaluable for determining the precise three-dimensional structure of solid derivatives. nih.gov Crystalline salts (e.g., hydrochloride or hydrobromide) or amide derivatives can be synthesized for this purpose.
A successful crystallographic analysis provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govresearchgate.net This data is the gold standard for structural confirmation and can reveal subtle intramolecular and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net
Table 4: Suitable Crystalline Derivatives for X-ray Crystallography
| Derivative Type | Reactant | Purpose |
|---|---|---|
| Hydrochloride Salt | Hydrochloric Acid | Forms a stable, crystalline salt suitable for analysis. |
| Amide Derivative | Acyl Chloride (e.g., Benzoyl Chloride) | Creates a solid amide, confirming the amine's reactivity and providing a structure. |
This table is interactive and can be sorted by derivative type.
Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods coupled with mass spectrometry are essential for separating this compound from impurities and for analyzing complex reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile compounds. It can be used to assess the purity of a synthesized batch of this compound. In some cases, derivatization of the amine group may be required to improve chromatographic peak shape and provide more specific mass spectral fragmentation patterns. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing less volatile compounds or complex mixtures, such as those from biological samples or crude reaction products, often without the need for derivatization. researchgate.net It is particularly useful for monitoring the progress of a reaction by separating the starting material, intermediates, and final products in a single run. researchgate.net
Table 5: Comparison of Chromatographic Methods for Analysis
| Technique | Primary Application | Sample Volatility | Derivatization |
|---|---|---|---|
| GC-MS | Purity assessment, analysis of volatile impurities | Required | May be necessary for the amine group |
This interactive table helps compare the key features of GC-MS and LC-MS.
Future Research Directions and Translational Opportunities
Design of Next-Generation Analogues for Targeted Research Applications
The development of analogues of 2-Methoxy-4-(methylsulfanyl)butan-1-amine could lead to the creation of powerful tools for targeted research. By systematically modifying its structure, researchers can fine-tune its properties to interact with specific biological targets. For instance, the primary amine group serves as a versatile handle for derivatization, allowing for the attachment of fluorophores, biotin (B1667282) tags, or photo-crosslinkers. Such modifications would enable the use of these analogues as chemical probes to identify and study the function of novel proteins and enzymes.
Furthermore, alterations to the methoxy (B1213986) and methylsulfanyl groups could modulate the compound's lipophilicity, metabolic stability, and binding affinity for specific targets. For example, replacing the methyl group of the thioether with a longer alkyl chain could enhance its interaction with hydrophobic pockets in proteins. The synthesis of a library of these analogues would be a crucial step in exploring their potential as research tools.
Integration into Complex Biosynthetic Pathways as Probes
Small molecules are invaluable as probes for dissecting complex biological processes. nih.gov this compound and its derivatives have the potential to be used as chemical probes to investigate various biosynthetic pathways. nih.govnumberanalytics.com For example, their structural similarity to natural metabolites could allow them to be incorporated into metabolic pathways, providing a means to label and identify pathway intermediates and final products.
The thioether moiety is of particular interest in this context, as sulfur-containing compounds play critical roles in numerous biological processes. Analogues of this compound could be designed to mimic natural substrates of enzymes involved in sulfur metabolism, thereby acting as inhibitors or alternative substrates to probe enzyme function. This approach could yield valuable insights into the mechanisms of these pathways and their roles in health and disease.
Development of Chemoenzymatic Synthetic Platforms
The synthesis of chiral amines and thioethers is a significant area of research in organic chemistry, with chemoenzymatic methods offering a powerful approach to achieve high enantioselectivity. acs.orgscispace.com Enzymes such as transaminases and ene-reductases have shown great promise in the asymmetric synthesis of these functional groups. acs.orgscispace.comchemistryviews.org The development of a chemoenzymatic platform for the synthesis of this compound and its analogues would provide access to enantiomerically pure compounds, which is essential for studying their biological activities.
This platform could involve a multi-step process combining traditional organic synthesis with enzymatic reactions. For instance, an enzymatic transamination could be used to introduce the amine group with high stereocontrol, followed by chemical modifications to introduce the methoxy and methylsulfanyl groups. Such a platform would not only be valuable for the synthesis of this specific compound but could also be adapted for the production of a wide range of other chiral bifunctional molecules.
Exploration of Structure-Activity Relationships in Defined Biological Systems
A systematic exploration of the structure-activity relationships (SAR) of this compound and its analogues is crucial for understanding their biological effects. quizlet.com By synthesizing a diverse library of related compounds and evaluating their activity in various biological assays, researchers can identify the key structural features responsible for their biological function. This information is invaluable for the rational design of more potent and selective compounds.
The primary amine, methoxy, and thioether groups are all known to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, ionic interactions, and hydrophobic interactions. quizlet.com SAR studies would help to elucidate the specific roles of each of these functional groups in target binding and biological activity. This knowledge could then be used to design next-generation compounds with improved therapeutic potential.
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste disposal : Neutralize with dilute HCl before aqueous disposal .
How can the compound’s reactivity be leveraged in synthesizing derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
- Amine functionalization : Acylation (e.g., acetyl chloride) or sulfonylation (e.g., mesyl chloride) to modify polarity .
- Methoxy group : Demethylation (with BBr3) to study hydroxylated analogs .
What analytical techniques are recommended for detecting trace impurities in synthesized batches?
Basic Research Question
- GC-MS : For volatile byproducts (e.g., residual solvents).
- HPLC-UV/ELS : Detect non-volatile impurities (e.g., unreacted ketone precursors).
- Elemental analysis : Confirm C, H, N, S ratios within ±0.3% .
How does the compound’s log<em>P</em> value affect its pharmacokinetic profile in preclinical models?
Advanced Research Question
A log<em>P</em> ~1.5 (predicted) suggests moderate blood-brain barrier penetration. Optimize via:
- Derivatization : Introduce polar groups (e.g., –OH) to reduce log<em>P</em> for peripheral targets.
- Prodrugs : Esterify the amine to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
